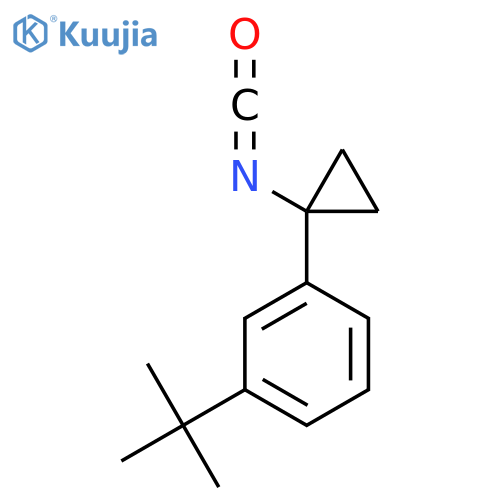Cas no 947320-93-6 (1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene)

947320-93-6 structure
商品名:1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene
1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene 化学的及び物理的性質
名前と識別子
-
- DJLPERLHIPABKB-UHFFFAOYSA-N
- 1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene
- 1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene
- EN300-1838837
- SCHEMBL2910422
- 947320-93-6
-
- インチ: 1S/C14H17NO/c1-13(2,3)11-5-4-6-12(9-11)14(7-8-14)15-10-16/h4-6,9H,7-8H2,1-3H3
- InChIKey: DJLPERLHIPABKB-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1(C2C=CC=C(C(C)(C)C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 215.131014166g/mol
- どういたいしつりょう: 215.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838837-0.25g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 0.25g |
$1513.0 | 2023-06-03 | ||
| Enamine | EN300-1838837-0.1g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 0.1g |
$1447.0 | 2023-06-03 | ||
| Enamine | EN300-1838837-5.0g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 5g |
$4764.0 | 2023-06-03 | ||
| Enamine | EN300-1838837-0.05g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 0.05g |
$1381.0 | 2023-06-03 | ||
| Enamine | EN300-1838837-1.0g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 1g |
$1643.0 | 2023-06-03 | ||
| Enamine | EN300-1838837-2.5g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 2.5g |
$3220.0 | 2023-06-03 | ||
| Enamine | EN300-1838837-10.0g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 10g |
$7065.0 | 2023-06-03 | ||
| Enamine | EN300-1838837-0.5g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 0.5g |
$1577.0 | 2023-06-03 |
1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
947320-93-6 (1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene) 関連製品
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 307-59-5(perfluorododecane)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
